1-(5-Bromonaphthalen-1-yl)ethanone
Description
1-(5-Bromonaphthalen-1-yl)ethanone is an aromatic ketone featuring a naphthalene ring substituted with a bromine atom at the 5-position and an acetyl group (ethanone) at the 1-position. The naphthalene core provides extended conjugation, influencing its physicochemical properties and reactivity compared to smaller aromatic systems.
Properties
Molecular Formula |
C12H9BrO |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
1-(5-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-4-2-6-11-10(9)5-3-7-12(11)13/h2-7H,1H3 |
InChI Key |
CKVLRTAJCSSPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular differences between 1-(5-Bromonaphthalen-1-yl)ethanone and analogous brominated ethanones:
*Estimated based on structural analogs.
Key Observations:
Physicochemical Properties
- Melting Points: 1-(5-Bromo-pyridin-3-yl)-ethanone melts at 90°C , while 1-(5-Bromo-2-thienyl)ethanone (CAS 18775-40-1) lacks explicit data but likely has a lower melting point due to reduced ring rigidity compared to naphthalene. The naphthalene derivative is expected to have a higher melting point (>150°C) due to stronger π-π stacking.
- Solubility: Brominated phenyl ethanones (e.g., ) show moderate solubility in organic solvents like DMSO or chloroform. Thiophene or benzothiophene derivatives (e.g., ) may exhibit better solubility in non-polar solvents due to sulfur’s electron-donating effects.
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